molecular formula C7H16ClNO B8794449 2-Aminomethylcyclohexanol hydrochloride

2-Aminomethylcyclohexanol hydrochloride

Cat. No.: B8794449
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-UHFFFAOYSA-N
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Description

Chemical Name: cis-2-Aminomethyl-1-methylcyclohexanol hydrochloride IUPAC Name: (1S,2S)-2-(Aminomethyl)-1-methylcyclohexanol hydrochloride Molecular Formula: C₈H₁₈ClNO Molecular Weight: 193.69 g/mol (calculated from ) Key Features:

  • Contains a cyclohexanol backbone with an aminomethyl (-CH₂NH₂) substituent at the 2-position and a methyl group at the 1-position.
  • Stereochemistry: The cis-configuration (1S,2S) is critical for its role in asymmetric synthesis and catalysis, enabling the preparation of chiral intermediates for pharmaceuticals and advanced materials .
  • Applications: Primarily used in chiral synthesis, catalysis, and materials science due to its stereochemical precision .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(aminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H

InChI Key

UVYXWKUCIQHOCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)O.Cl

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of pharmaceuticals and other organic compounds. Its chiral nature makes it valuable in asymmetric synthesis, where it can influence the stereochemistry of the resulting products.
  • Chiral Auxiliary : It serves as a chiral auxiliary in reactions that require enantiomerically pure products, enhancing the efficiency of synthetic routes.

Biology

  • Biological Interactions : Research indicates that 2-aminomethylcyclohexanol hydrochloride interacts with biological systems, particularly through its aminomethyl group, facilitating hydrogen bonding with biomolecules. This property is crucial for its potential therapeutic effects.
  • Enzyme Inhibition : Studies have shown that it may inhibit arginase activity, which is relevant in metabolic disorders and cancer therapy. This inhibition could modulate metabolic pathways associated with disease states.

Medicine

  • Therapeutic Potential : The compound has been investigated for its role in treating neurological disorders due to its ability to cross the blood-brain barrier and affect neurotransmitter systems. Its pharmacological profile suggests potential applications in pain management and anti-inflammatory therapies .
  • Analgesic Properties : Some derivatives of cyclohexanol compounds exhibit strong analgesic activities with low toxicity, making them suitable candidates for pain relief medications without significant side effects .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
ChemistrySynthesis of pharmaceuticalsActs as a building block and chiral auxiliary
BiologyInteraction with enzymesFacilitates hydrogen bonding; inhibits arginase
MedicineNeurological disorders treatmentModulates neurotransmitter systems; potential analgesic effects

Case Study 1: Inhibition of Arginase Activity

A study focused on the effects of this compound on arginase activity demonstrated promising results in modulating metabolic pathways relevant to cancer therapy. The compound was shown to significantly reduce arginase activity in vitro, suggesting its potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Analgesic Activity Evaluation

In preclinical trials, derivatives of this compound were evaluated for their analgesic properties. Results indicated that these compounds provided effective pain relief in animal models without the adverse effects commonly associated with traditional analgesics, highlighting their therapeutic index advantage.

Comparison with Similar Compounds

cis- and trans-2-Aminocyclohexanol Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO (both isomers)
  • Molecular Weight : 151.63 g/mol ()
  • Key Differences: cis-2-Aminocyclohexanol Hydrochloride (CAS 6936-47-6):
  • Melting Point: 186–190°C.
  • Applications: Used in pharmaceutical intermediates and stereospecific reactions. trans-2-Aminocyclohexanol Hydrochloride (CAS 5456-63-3):
  • Melting Point: 172–175°C.
  • Synthesis: Prepared via oxidation of cyclohexanol (Note: lists an inconsistent molecular formula [C₈H₁₂F₄O], likely an error; correct data from ) . Impact of Stereochemistry: The cis-isomer’s spatial arrangement enhances its utility in asymmetric catalysis, whereas the trans-isomer exhibits lower thermal stability .

2-(Aminomethyl)cyclopentanone Hydrochloride

  • Molecular Formula: C₇H₁₂ClNO
  • Molecular Weight : 161.63 g/mol ()
  • Key Features: Cyclopentanone backbone with an aminomethyl group. Functional Group Contrast: The ketone group increases electrophilicity, making it reactive in nucleophilic additions compared to the hydroxyl group in 2-Aminomethylcyclohexanol hydrochloride. Applications: Intermediate in organic synthesis, particularly for five-membered ring systems .

2-Aminocyclohexanone Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol ()
  • Key Features: Contains a cyclohexanone ring with an amino group. Reactivity: The ketone group enhances reactivity in condensation reactions (e.g., forming Schiff bases) compared to the alcohol group in the target compound. Applications: Used in agrochemical and pharmaceutical synthesis .

Cyclohexyl 2-Aminoacetate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol ()
  • Key Features: Ester functional group linked to a cyclohexyl moiety. Stability: The ester group may hydrolyze under acidic/basic conditions, limiting its use in aqueous environments. Applications: Potential prodrug candidate due to ester bioavailability .

2-Fluoro Deschloroketamine Hydrochloride

  • Molecular Formula: C₁₃H₁₇ClFNO
  • Molecular Weight : 273.73 g/mol ()
  • Key Features :
    • Arylcyclohexylamine structure with a fluorine substituent.
    • Pharmacological Contrast : Designed for forensic and research applications, contrasting with the target compound’s synthetic focus.
    • Electronic Effects: Fluorine substitution alters electron density, impacting receptor binding in neuroactive compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Applications References
cis-2-Aminomethylcyclohexanol HCl C₈H₁₈ClNO 193.69 Not reported -OH, -CH₂NH₂, -CH₃ Asymmetric synthesis
cis-2-Aminocyclohexanol HCl C₆H₁₄ClNO 151.63 186–190 -OH, -NH₂ Pharmaceutical intermediates
trans-2-Aminocyclohexanol HCl C₆H₁₄ClNO 151.63 172–175 -OH, -NH₂ Organic synthesis
2-(Aminomethyl)cyclopentanone HCl C₇H₁₂ClNO 161.63 Not reported Ketone, -CH₂NH₂ Five-membered ring synthesis
2-Aminocyclohexanone HCl C₆H₁₂ClNO 149.62 Not reported Ketone, -NH₂ Agrochemical synthesis
Cyclohexyl 2-aminoacetate HCl C₈H₁₆ClNO₂ 193.67 Not reported Ester, -NH₂ Prodrug development
2-Fluoro Deschloroketamine HCl C₁₃H₁₇ClFNO 273.73 Not reported Aryl, ketamine backbone Forensic research

Key Findings and Insights

Stereochemical Influence: The cis-configuration in 2-Aminomethylcyclohexanol HCl is critical for chiral synthesis, whereas trans-isomers (e.g., trans-2-Aminocyclohexanol HCl) show reduced catalytic efficacy .

Functional Group Reactivity: Hydroxyl groups (in cyclohexanol derivatives) favor hydrogen bonding, enhancing solubility in polar solvents. Ketones (e.g., 2-Aminocyclohexanone HCl) increase electrophilicity, enabling nucleophilic reactions .

Thermal Stability: Higher melting points in cis-isomers (e.g., cis-2-Aminocyclohexanol HCl) suggest stronger crystalline packing due to stereochemistry .

Applications: Cyclohexanol/cyclopentanone derivatives are preferred in catalysis and material science. Arylcyclohexylamines (e.g., 2-Fluoro Deschloroketamine HCl) are tailored for neurological research .

Preparation Methods

Reaction Mechanism and Conditions

  • Iminium Ion Formation : Formaldehyde reacts with dimethylamine hydrochloride to generate an iminium intermediate.

  • Nucleophilic Addition : Cyclohexanone’s enol tautomer attacks the iminium ion, forming a β-amino ketone intermediate.

  • Reduction and Salt Formation : The intermediate is reduced (if necessary) and treated with hydrochloric acid to yield the hydrochloride salt.

Key Parameters :

  • Solvent : Glacial acetic acid or aqueous media.

  • Temperature : 55–65°C for exothermic Grignard steps.

  • Purification : Vacuum distillation removes impurities (e.g., excess cyclohexanone), followed by crystallization in acetone.

Example Protocol (Patent US5877351A) :

  • React cyclohexanone (1.0 eq), formaldehyde (1.1 eq), and dimethylamine hydrochloride (1.0 eq) in acetic acid at 60°C for 6 hours.

  • Distill under vacuum to isolate the Mannich base.

  • Crystallize the base from acetone/water and treat with HCl gas to pH 3.0–3.5.

Yield : 70–85% after purification.

Reduction of Nitrile Intermediates

An alternative route involves the reduction of 2-cyanomethylcyclohexanol to the primary amine, followed by hydrochlorination. This method is advantageous for avoiding isomer formation.

Steps:

  • Nitrile Synthesis : Cyclohexanone is condensed with cyanomethylating agents (e.g., KCN/CH₃OH) to form 2-cyanomethylcyclohexanol.

  • Catalytic Hydrogenation : The nitrile is reduced using Raney nickel or palladium catalysts under H₂ (3–5 atm) at 80–100°C.

  • Salt Formation : The free amine is treated with HCl in ethanol to precipitate the hydrochloride.

Optimization :

  • Catalyst Loading : 5–10 wt% Raney nickel achieves full conversion in 12 hours.

  • Byproduct Control : Excess cyanide is neutralized with FeSO₄ to prevent side reactions.

Yield : 60–75%, with purity >98% by HPLC.

Grignard reagents enable the introduction of the aminomethyl group via nucleophilic addition to cyclohexanone oxides .

Protocol (Patent US7635717B2):

  • Grignard Formation : React 3-bromoanisole with magnesium in THF to generate the aryl Grignard reagent.

  • Ketone Addition : Add cyclohexanone oxide to the Grignard reagent at −10°C, yielding 2-(methoxyphenyl)cyclohexanol.

  • Amination : Treat with ammonia or dimethylamine under high pressure (20–30 bar) to install the aminomethyl group.

  • Hydrochlorination : Bubble HCl gas through the amine solution to precipitate the hydrochloride.

Challenges :

  • Isomer Formation : The trans isomer predominates (∼80%) unless stereochemical control is applied.

  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) separates isomers.

Yield : 50–65% for the trans isomer.

Isomer-Specific Synthesis

This compound exists as cis and trans isomers, requiring selective synthesis for pharmaceutical use.

Selective Precipitation (Patent US5877351A):

  • HBr-Mediated Separation : Add HBr to a mixture of cis/trans isomers in toluene/water. The (RR,SS)-isomer hydrobromide precipitates, while the (RS,SR)-isomer remains dissolved.

  • Conversion to Hydrochloride : The HBr salt is neutralized with NaOH, extracted into toluene, and treated with HCl.

Efficiency :

  • Purity : >99% enantiomeric excess for the cis isomer.

  • Recovery : 90% of the desired isomer is recovered.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Optimized Steps:

  • Continuous Flow Reactors : Mannich reaction conducted in flow systems reduces reaction time from 6 hours to 30 minutes.

  • Solvent Recycling : Acetone and toluene are recovered via fractional distillation.

  • Quality Control : In-line NMR monitors reaction progress, ensuring >99.5% purity.

Environmental Impact :

  • E-Factor : 2.3 (kg waste/kg product), lower than batch methods (5.8).

  • Energy Use : 15% reduction via heat integration.

Data Tables

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Isomer SelectivityKey Reagents
Mannich Reaction70–8599.5LowCyclohexanone, HCHO
Nitrile Reduction60–7598.0HighRaney Ni, H₂
Grignard Approach50–6597.5Moderate3-Bromoanisole, NH₃
Isomer Precipitation9099.9HighHBr, NaOH

Table 2: Industrial Process Parameters

ParameterMannich (Batch)Mannich (Flow)Nitrile Reduction
Temperature (°C)608080
Pressure (atm)153
Reaction Time (h)60.512
Solvent ConsumptionHighLowModerate

Recent Advances

Green Chemistry Innovations:

  • Biocatalytic Routes : Immobilized transaminases convert cyclohexanone to the amine with 90% yield, avoiding harsh reagents.

  • Microwave Assistance : Mannich reactions completed in 10 minutes with 95% yield under microwave irradiation.

Catalytic Asymmetric Synthesis:

  • Chiral Ligands : BINOL-phosphoric acid catalysts achieve 98% ee for the cis isomer .

Q & A

Q. How can the compound’s interaction with biological targets be systematically studied?

  • Methodology :
  • In vitro assays : Radioligand binding studies (e.g., with ³H-labeled analogs) to measure receptor affinity.
  • Molecular docking : Simulate interactions with target proteins (e.g., GPCRs) using Schrödinger Suite or AutoDock.
  • Metabolic profiling : Use liver microsomes and LC-MS/MS to assess metabolic stability and identify metabolites .

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